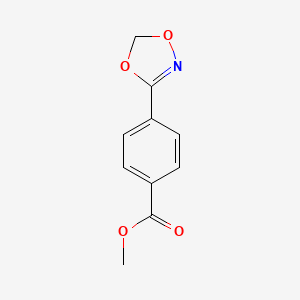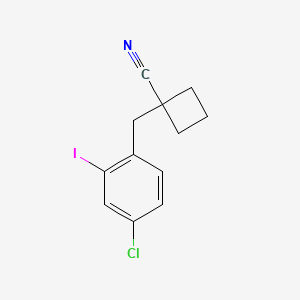
1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile is an organic compound with the molecular formula C({12})H({11})ClIN It is characterized by the presence of a cyclobutane ring attached to a benzyl group that is substituted with chlorine and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-iodobenzyl bromide and cyclobutanone.
Formation of Intermediate: The first step involves the reaction of 4-chloro-2-iodobenzyl bromide with a suitable nucleophile to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization with cyclobutanone under basic conditions to form the cyclobutane ring.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the benzyl group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The cyclobutane ring can participate in cycloaddition reactions, leading to the formation of more complex ring systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (for halogen exchange) or organometallic reagents (for carbon-carbon bond formation) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of benzyl derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds.
Scientific Research Applications
1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the nitrile group and halogen atoms can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzyl)cyclobutane-1-carbonitrile: Lacks the iodine atom, which may affect its reactivity and binding properties.
1-(4-Iodobenzyl)cyclobutane-1-carbonitrile: Lacks the chlorine atom, which can also influence its chemical behavior.
1-(4-Bromobenzyl)cyclobutane-1-carbonitrile: Substitutes bromine for iodine, potentially altering its reactivity and applications.
Uniqueness
1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile is unique due to the presence of both chlorine and iodine atoms on the benzyl group. This dual halogenation can provide distinct reactivity patterns and binding characteristics, making it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C12H11ClIN |
|---|---|
Molecular Weight |
331.58 g/mol |
IUPAC Name |
1-[(4-chloro-2-iodophenyl)methyl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H11ClIN/c13-10-3-2-9(11(14)6-10)7-12(8-15)4-1-5-12/h2-3,6H,1,4-5,7H2 |
InChI Key |
OTVLIUWKTGETJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC2=C(C=C(C=C2)Cl)I)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


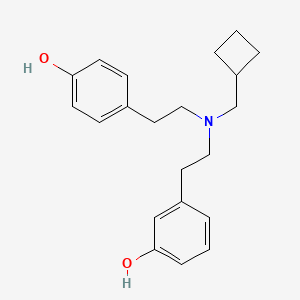
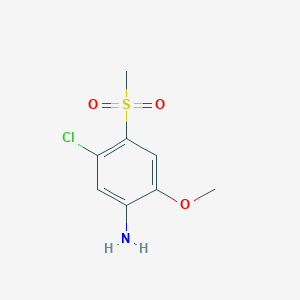
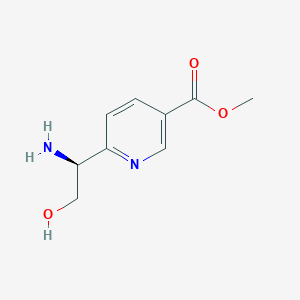
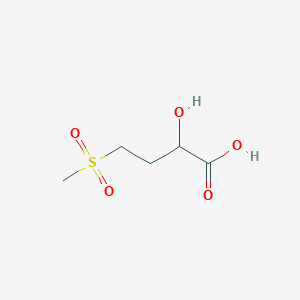
![7-Bromo-5-(4-chlorobenzyl)-3-cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13044721.png)
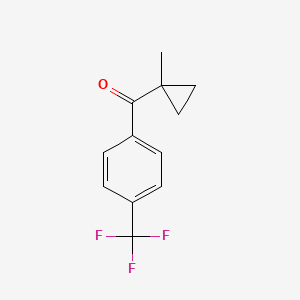
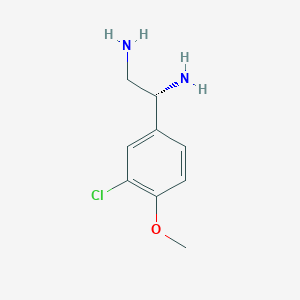
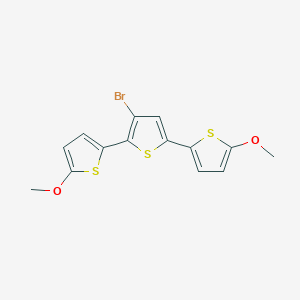
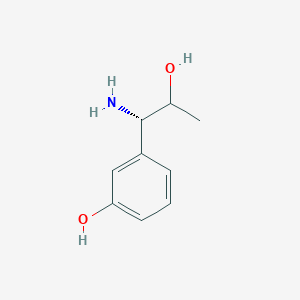
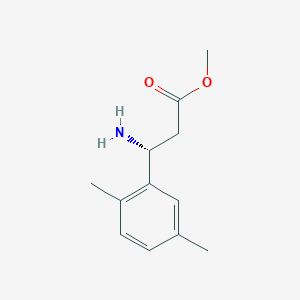
![Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13044761.png)
![(5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B13044771.png)
![(1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13044772.png)
